molecular formula C22H19N5O4S B2497069 ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate CAS No. 946302-36-9

ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate

Cat. No. B2497069
CAS RN: 946302-36-9
M. Wt: 449.49
InChI Key: WTKUHGTUCVVJGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that include the formation of pyrazolo[3,4-d]pyrimidin-6-yl derivatives. For example, research by Lovro Selič, S. Grdadolnik, and B. Stanovnik (1997) on the preparation of heterocyclic systems highlights the methodologies that could be relevant to synthesizing structures similar to the compound , utilizing acetoacetic esters and specific reagents for N3-protected amino derivatives (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and theoretical studies, plays a critical role in understanding the compound's features. İ. Koca et al. (2014) conducted spectroscopic and theoretical studies on a closely related ethyl compound, which were characterized by elemental analyses, IR, Raman, NMR, and X-ray diffraction methods. Such analyses offer insights into the molecular geometry, electronic properties, and interactions of the compound (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of the compound can be inferred from studies on similar heterocyclic and pyrazole derivatives. The work of H. M. Mohamed (2014) on ethyl amino-substituted benzothiazolo pyridine carboxylate derivatives outlines potential reactivity patterns and chemical transformations relevant to understanding the chemical behavior of the target compound (Mohamed, 2014).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as solubility, melting points, and crystal structure, provide valuable data for predicting the behavior of the compound under different conditions. For instance, the crystal structure analysis by Long He (2010) of a chromeno pyrrole derivative offers parallels in understanding the crystal packing, hydrogen bonding, and molecular conformations that might be expected for the compound of interest (He, 2010).

Scientific Research Applications

Synthesis and Antimicrobial Activity : Ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate derivatives have been studied for their synthesis methodologies and potential biological activities. A particular focus has been on their antimicrobial properties. For instance, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives prepared by cyclocondensation demonstrated significant antimicrobial activity, showcasing the chemical's potential in pharmaceutical applications (Khobragade et al., 2010).

Anticancer and Anti-inflammatory Properties : Research into the chemical structure's modifications has led to the synthesis of compounds with promising anticancer and anti-inflammatory properties. Such derivatives are synthesized through various reactions, highlighting the compound's versatility in drug development (Abignente et al., 1992).

Heterocyclic Compound Synthesis : The compound serves as a precursor in the synthesis of a broad range of heterocyclic compounds, demonstrating its utility in creating pharmacologically active molecules. This includes the development of novel pyrazolopyrimidines derivatives acting as anticancer and anti-5-lipoxygenase agents, illustrating the compound's role in synthesizing therapeutic agents (Rahmouni et al., 2016).

Enzymatic Activity Modulation : Ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate derivatives have been explored for their potential to modulate enzymatic activities. For example, newly synthesized pyrazolopyrimidin-4-ones showed an effect on increasing the reactivity of cellobiase, indicating the compound's potential in biotechnological applications (Abd & Awas, 2008).

Cyclization Reactions and Chemical Transformations : The compound is involved in complex cyclization reactions and chemical transformations, leading to the creation of diverse heterocyclic systems. These reactions are crucial for the synthesis of various biologically active molecules, further emphasizing the compound's importance in medicinal chemistry research (Deohate & Palaspagar, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many heterocyclic compounds show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Future research could focus on exploring the biological activity of the compound and developing synthetic routes for its preparation .

properties

IUPAC Name

ethyl 2-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-2-31-21(30)15-10-6-7-11-17(15)24-18(28)13-32-22-25-19-16(20(29)26-22)12-23-27(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUHGTUCVVJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate

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